molecular formula C13H15ClO4 B2473475 (2E)-3-(2-chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid CAS No. 937599-10-5

(2E)-3-(2-chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid

Cat. No. B2473475
CAS RN: 937599-10-5
M. Wt: 270.71
InChI Key: VFEUXEZKWMTWEK-SNAWJCMRSA-N
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Description

“(2E)-3-(2-chloro-5-methoxy-4-propoxyphenyl)acrylic acid” is a research chemical with the CAS number 937599-10-5 . It has a molecular weight of 270.71 and a molecular formula of C13H15ClO4 . The compound is also known by its IUPAC name, (E)-3-(2-chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid .


Molecular Structure Analysis

The compound’s structure can be represented by the SMILES string: CCCOC1=C(C=C(C(=C1)Cl)C=CC(=O)O)OC . It has a complexity of 293 and a topological polar surface area of 55.8 . The compound has 6 rotatable bonds .


Physical And Chemical Properties Analysis

The compound has a computed boiling point of 420.8±40.0 ℃ at 760 mmHg and a density of 1.2±0.1 g/cm3 . It has a heavy atom count of 18, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 1 .

properties

IUPAC Name

(E)-3-(2-chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO4/c1-3-6-18-12-8-10(14)9(4-5-13(15)16)7-11(12)17-2/h4-5,7-8H,3,6H2,1-2H3,(H,15,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEUXEZKWMTWEK-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)Cl)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C(=C1)Cl)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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